6-Nitrophthalazine-1,4-dione
Description
6-Nitrophthalazine-1,4-dione is a nitrogen-containing heterocyclic compound belonging to the phthalazine-1,4-dione family. These derivatives are of significant interest in medicinal and materials chemistry due to their structural diversity and biological relevance, including vasodilatory and nitric oxide (NO) donor activities . The nitro group at position 6 introduces strong electron-withdrawing effects, which can modulate electronic properties, reactivity, and interactions with biological targets. Phthalazine-1,4-diones are typically synthesized via cyclization reactions involving hydrazine derivatives and substituted anhydrides, often employing microwave-assisted methods to enhance efficiency .
Properties
Molecular Formula |
C8H3N3O4 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
6-nitrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H3N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)8(13)10-9-7/h1-3H |
InChI Key |
OLUQIQGNXOKDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2,3-dihydrophthalazine-1,4-dione typically involves the nitration of 2,3-dihydrophthalazine-1,4-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound with high purity .
Industrial Production Methods
Industrial production of 6-nitro-2,3-dihydrophthalazine-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Phthalazine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phthalazine compounds.
Scientific Research Applications
6-nitro-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its stable nitro group.
Mechanism of Action
The mechanism of action of 6-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Hypolipidemic Effect: It modulates lipid metabolism pathways, leading to a decrease in serum cholesterol and triglyceride levels.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The nitro group’s electron-withdrawing nature enhances NO donor capacity, making this compound a candidate for cardiovascular drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
